molecular formula C19H15FN4O3S B2638956 4-fluoro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide CAS No. 714938-21-3

4-fluoro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide

Cat. No.: B2638956
CAS No.: 714938-21-3
M. Wt: 398.41
InChI Key: KLEVUUWZQMUYDB-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide is a complex organic compound that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound features a quinoxaline core, a furan ring, and a benzenesulfonamide group, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of 3-chloro-4-fluoroaniline with 2-nitrobenzaldehyde to form an intermediate, which is then reduced to the corresponding amine. This amine undergoes cyclization to form the quinoxaline ring .

The furan ring is introduced through a nucleophilic substitution reaction, where a furan-2-ylmethylamine reacts with the quinoxaline intermediate. Finally, the benzenesulfonamide group is added via a sulfonylation reaction using benzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Green chemistry principles, such as the use of less hazardous reagents and solvents, are also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-fluoro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. The furan ring may enhance binding affinity to certain enzymes, leading to inhibition of their activity. The benzenesulfonamide group can interact with protein targets, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide is unique due to the combination of its three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications .

Properties

IUPAC Name

4-fluoro-N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O3S/c20-13-7-9-15(10-8-13)28(25,26)24-19-18(21-12-14-4-3-11-27-14)22-16-5-1-2-6-17(16)23-19/h1-11H,12H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEVUUWZQMUYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)F)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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